4-Bromo-3-fluorothiophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

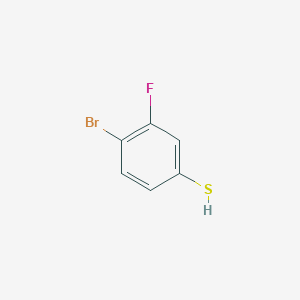

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSUMJXRROQYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650173 | |

| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-86-1 | |

| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-fluorothiophenol (CAS No. 942473-86-1), a versatile halogenated aromatic thiol of increasing importance in medicinal chemistry and materials science.[1] While experimentally determined data for some properties remain elusive in publicly accessible literature, this guide synthesizes available information, provides well-founded estimations based on analogous compounds, and outlines detailed experimental protocols for their empirical determination. The unique electronic and structural characteristics imparted by the bromine and fluorine substituents are discussed in the context of the molecule's reactivity and its potential applications, particularly as a scaffold in the design of targeted therapeutics such as kinase inhibitors.

Introduction

This compound, also known as 4-bromo-3-fluorobenzenethiol, is a halogenated aromatic thiol that has garnered interest as a building block in organic synthesis.[1][2] Its trifunctional nature, featuring a nucleophilic thiol group and two distinct halogen atoms on the aromatic ring, offers a rich platform for diverse chemical transformations. The strategic placement of a bromine atom and a fluorine atom influences the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification strategies, and the rational design of novel molecules with desired physicochemical and biological activities.

Core Physicochemical Properties

A comprehensive understanding of a molecule's physical properties is the bedrock of its application in synthesis and drug design. This section details the known and estimated physical characteristics of this compound.

General and Structural Information

| Property | Value | Source(s) |

| CAS Number | 942473-86-1 | [1][3][4] |

| Molecular Formula | C₆H₄BrFS | [1][2][3][4] |

| Molecular Weight | 207.07 g/mol | [2][3] |

| IUPAC Name | 4-bromo-3-fluorobenzenethiol | [2] |

| Synonyms | 4-Bromo-3-fluorobenzenethiol, 4-Bromo-3-fluorobenzene-1-thiol | [1][4] |

| Physical Form | Liquid | [1][4] |

Thermal and Density Properties

Predicted Properties:

-

Boiling Point: Predicted to be higher than 168 °C. For the isomeric 3-bromo-4-fluorobenzenethiol, a predicted boiling point is 225.4±25.0 °C.[6]

-

Density: Predicted to be greater than 1.203 g/mL. The predicted density for 3-bromo-4-fluorobenzenethiol is 1.691±0.06 g/cm³.[6]

These predictions underscore the necessity for empirical determination to establish accurate values for this specific isomer.

Acidity (pKa)

The acidity of the thiol proton is a critical parameter influencing its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. While an experimental pKa value for this compound is not documented, we can infer its approximate acidity based on the electronic effects of the halogen substituents. The electron-withdrawing nature of both fluorine and bromine atoms is expected to increase the acidity of the thiol group compared to unsubstituted thiophenol (pKa ≈ 6.6). The predicted pKa for the isomeric 3-bromo-4-fluorobenzenethiol is 5.63±0.10.[6]

Spectroscopic Profile (Predicted)

Spectroscopic data is essential for the identification and characterization of this compound. Although experimental spectra are not currently available in public databases, a predicted spectroscopic profile can be outlined based on characteristic functional group absorptions and the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region due to the presence of fluorine, which couples with the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be informative for confirming the substitution pattern of the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its array of reactive sites. The thiol group can undergo various reactions, including S-alkylation, S-arylation, and oxidation to disulfides. The bromine and fluorine atoms on the aromatic ring provide handles for further functionalization through reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Proposed Synthetic Route: Sandmeyer Reaction

A plausible and widely used method for the synthesis of aryl thiols from the corresponding anilines is the Sandmeyer reaction.[3][7] This approach would involve the diazotization of 4-bromo-3-fluoroaniline, followed by reaction with a sulfur source.

Figure 1: Proposed synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic molecules are of significant interest in drug discovery due to the ability of halogen atoms to modulate a compound's physicochemical properties and engage in specific interactions with biological targets.[5]

Role as a Scaffold in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[8][9] The development of small molecule kinase inhibitors often involves the use of heterocyclic scaffolds functionalized with various substituents to achieve potency and selectivity. Halogenated aromatic compounds, such as this compound, can serve as key building blocks in the synthesis of these inhibitors.[10] The bromine atom provides a convenient point for modification via cross-coupling reactions to explore structure-activity relationships (SAR), while the fluorine atom can enhance binding affinity and metabolic stability.

Figure 2: Role of this compound in kinase inhibitor synthesis.

The unique electronic properties conferred by the bromo and fluoro substituents can influence the molecule's ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. While a complete experimental profile of its physical properties is not yet publicly available, this guide provides a solid foundation of its known characteristics, informed predictions, and the methodologies required for their empirical determination. As research into novel therapeutics continues to advance, the utility of such uniquely functionalized intermediates is expected to grow, making a thorough understanding of their properties increasingly critical for the scientific community.

References

- 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (URL not available)

-

PubChem. 4-Bromo-3-fluorophenol. (URL: [Link])

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. (URL not available)

-

PubChem. This compound. (URL: [Link])

- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (URL not available)

- Multichem Exports. 4-Bromo-3-Fluoroaniline. (URL not available)

-

CHEMICAL POINT. 4-Fluorothiophenol. (URL: [Link])

-

ChemBK. 4-BROMO-3-FLUOROBENZENETHIOL. (URL: [Link])

-

Wikipedia. 4-Bromothiophenol. (URL: [Link])

-

NIH. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. (URL: [Link])

- The Royal Society of Chemistry. Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. (URL not available)

-

MySkinRecipes. 4-BROMO-3-FLUOROBENZENETHIOL. (URL: [Link])

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

-

MySkinRecipes. 4-BROMO-3-FLUOROBENZENETHIOL. (URL: [Link])

-

Wikipedia. 4-Bromothiophenol. (URL: [Link])

-

PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (URL: [Link])

-

PubChem. 4-Bromo-3-fluoroaniline. (URL: [Link])

-

ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. (URL: [Link])

-

BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. (URL: [Link])

-

NIST WebBook. Benzene, 1-bromo-3-fluoro-. (URL: [Link])

-

chemical-kinomics. Drug Discovery - Inhibitor. (URL: [Link])

-

PubMed. Trends in kinase drug discovery: targets, indications and inhibitor design. (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-bromo-4-fluorobenzenethiol CAS#: 942473-85-0 [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 9. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-3-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorothiophenol is a halogenated aromatic thiol that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a thiol group on a benzene ring, imparts a distinct combination of reactivity and physicochemical properties. This makes it a valuable intermediate in the fields of medicinal chemistry and materials science. In drug discovery, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, and the thiol group offers a versatile point for nucleophilic attack or oxidation.[1] This guide provides a detailed examination of the molecular structure, chemical bonding, and spectroscopic characteristics of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Identification

The systematic IUPAC name for this compound is 4-bromo-3-fluorobenzenethiol.[2] It is identified by the CAS Number 942473-86-1.[3] The molecular formula is C₆H₄BrFS, corresponding to a molecular weight of approximately 207.06 g/mol .[4]

2D and 3D Representations

The structure consists of a benzene ring substituted with a thiol group (-SH) at position 1, a fluorine atom at position 3, and a bromine atom at position 4.

The benzene ring is planar, and the substituents lie in or close to this plane. The thiol group has rotational freedom around the C-S bond, leading to different conformations.

Electronic Properties and Chemical Bonding

The chemical behavior of this compound is governed by the interplay of the electronic effects of its substituents.

Atomic Orbitals and Hybridization

The carbon atoms of the benzene ring are sp² hybridized, forming a delocalized π-system. The sulfur atom in the thiol group is approximately sp³ hybridized, with two lone pairs of electrons. Fluorine and bromine, being halogens, have filled p-orbitals.

Inductive and Resonance Effects

The substituents exert both inductive and resonance effects, which modulate the electron density of the aromatic ring and influence its reactivity.

-

Fluorine (-F): Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. The -I effect generally dominates for halogens.

-

Bromine (-Br): Bromine is also electronegative and exhibits a -I effect, though weaker than fluorine's. It has a weaker +R effect compared to fluorine.

-

Thiol (-SH): The thiol group has a weak -I effect due to the electronegativity of sulfur. However, its lone pairs can participate in resonance, leading to a +R effect.

Conclusion

This compound is a molecule with a rich and complex chemical personality. Its structure and bonding, characterized by the interplay of inductive and resonance effects from its halogen and thiol substituents, give rise to predictable yet powerful reactivity. A thorough understanding of its spectroscopic signatures, even if predicted from analogous structures, is paramount for its successful application. For researchers in drug discovery and materials science, this compound offers a versatile platform for molecular design, enabling the synthesis of novel entities with tailored electronic and steric properties.

References

-

Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

pKa Values for Thiophenols 1-7. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Al-Nu'airat, J. (2017). Thermal studies of chlorinated thiophenols. Figshare. Retrieved January 11, 2026, from [Link]

-

4-Bromothiophenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

The E ect of Substituents on pKa. (n.d.). CUTM Courseware. Retrieved January 11, 2026, from [Link]

-

The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. (1969). Journal of the Chemical Society B: Physical Organic. Retrieved January 11, 2026, from [Link]

-

4-BROMO-3-FLUOROBENZENETHIOL. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Theoretical modeling of pKa's of thiol compounds in aqueous solution. (2016). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Bromo-3-fluorophenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. (n.d.). Spectroscopy@IKU. Retrieved January 11, 2026, from [Link]

-

3-Bromo-4-fluorobenzenethiol. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]

-

Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. Retrieved January 11, 2026, from [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2022). PMC. Retrieved January 11, 2026, from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved January 11, 2026, from [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. (2006). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved January 11, 2026, from [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Automated computational screening of the thiol reactivity of substituted alkenes. (2012). PubMed. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3-fluorothiophenol: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-3-fluorothiophenol in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of therapeutic candidates. This compound (CAS No. 942473-86-1) has emerged as a pivotal building block in this context, offering a unique combination of reactive sites that enable the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Core Properties and Specifications

This compound is a substituted aromatic thiol that presents as a liquid at room temperature.[2] Its trifunctional nature, featuring a thiol, a bromine atom, and a fluorine atom, provides medicinal chemists with a versatile platform for a variety of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 942473-86-1 | [3] |

| Molecular Formula | C₆H₄BrFS | [3] |

| Molecular Weight | 207.07 g/mol | [3] |

| IUPAC Name | 4-bromo-3-fluorobenzenethiol | [3] |

| Synonyms | 4-Bromo-3-fluorobenzene-1-thiol, 4-Bromo-3-fluoro-benzenethiol | [3] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥96% | [2] |

| InChI | InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | [3] |

| InChIKey | QWSUMJXRROQYPN-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1S)F)Br | [3] |

Synthesis and Purification: A Plausible Pathway

A likely synthetic pathway would proceed as follows:

-

Oxidation: The synthesis would commence with the oxidation of 4-bromo-3-fluorotoluene to 4-bromo-3-fluorobenzoic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification.[4]

-

Thionation and Reduction: The resulting carboxylic acid can then be converted to the corresponding thiophenol. A common method involves the formation of a sulfonyl chloride, followed by reduction.

Caption: Plausible synthetic workflow for this compound.

Exemplary Experimental Protocol (Extrapolated)

Step 1: Synthesis of 4-bromo-3-fluorobenzoic acid from 4-bromo-3-fluorotoluene [4]

-

To a solution of 4-bromo-3-fluorotoluene in a mixture of pyridine and water, add potassium permanganate portion-wise while maintaining the temperature below 50°C.

-

Heat the reaction mixture at reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the crude 4-bromo-3-fluorobenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Step 2: Synthesis of this compound from 4-bromo-3-fluorobenzoic acid (This step is based on general procedures for converting benzoic acids to thiophenols)

-

Convert the 4-bromo-3-fluorobenzoic acid to its corresponding sulfonyl chloride using thionyl chloride or a similar reagent.

-

The resulting 4-bromo-3-fluorobenzenesulfonyl chloride is then reduced to the thiophenol. A common method for this reduction is the use of zinc dust and sulfuric acid.[5] Alternatively, a milder reducing agent like sodium borohydride in a suitable solvent could be employed.[5]

-

The crude this compound is then isolated by extraction and purified by distillation under reduced pressure.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which allows for selective transformations.

-

The Thiol Group (-SH): The thiol moiety is nucleophilic and can readily participate in S-alkylation, S-arylation, and disulfide bond formation. It is also susceptible to oxidation.

-

The Bromo Group (-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[6] This allows for the introduction of a wide variety of carbon and heteroatom substituents at the 4-position.

-

The Fluoro Group (-F): The fluorine atom is generally unreactive under standard cross-coupling conditions but exerts a strong electron-withdrawing effect on the aromatic ring, influencing the reactivity of the other positions. In some cases, it can be displaced via nucleophilic aromatic substitution (SNAᵣ) under harsh conditions.

Caption: Key reaction pathways for this compound.

Exemplary Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation. A general protocol for the coupling of an aryl bromide with a boronic acid is provided below.

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated with stirring (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 4-bromo-3-fluorophenyl moiety is a "privileged" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The introduction of the 4-bromo-3-fluorophenyl group can enhance binding affinity and selectivity for the target kinase.

A notable example of the utility of the closely related 4-bromo-3-fluorophenol is in the synthesis of umbralisib , an FDA-approved inhibitor of PI3K-delta and casein kinase 1-epsilon.[9] In this synthesis, the 4-bromo-3-fluorophenol is coupled with a pyrazolopyrimidine core via a Suzuki-Miyaura reaction.[9] It is highly probable that this compound can be used in a similar capacity to generate novel thioether-linked kinase inhibitors with potentially different pharmacokinetic and pharmacodynamic properties. The thiol group can act as a hydrogen bond acceptor or be used as a linker to introduce further functionality.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.[3]

GHS Hazard Statements: [3]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a nucleophilic thiol and a cross-coupling-ready bromide, modulated by the electronic effects of a fluorine atom, provides a powerful tool for medicinal chemists. While detailed synthetic and reaction protocols for this specific molecule are not widely published, its preparation and reactivity can be reliably predicted based on established chemical principles. As the demand for novel and highly specific therapeutics continues to grow, the importance of strategic building blocks like this compound in the design of next-generation medicines is set to increase.

References

-

4-Bromo-3-fluorobenzenethiol. MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound | C6H4BrFS | CID 26597093. PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. (2022, March 2). Retrieved January 11, 2026, from [Link]

-

Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

- WO 99/19275. (n.d.). Googleapis.com.

-

The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. (n.d.). Retrieved January 11, 2026, from [Link]

- CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. Google Patents. (n.d.).

-

Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. (n.d.). Retrieved January 11, 2026, from [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 11, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025, March 29). Retrieved January 11, 2026, from [Link]

- WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents. (n.d.).

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

- DE4420777A1 - Process for the preparation of 4-fluorothiophenol. Google Patents. (n.d.).

-

p-Bromofluorobenzene. NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman. (n.d.). Retrieved January 11, 2026, from [Link]

-

3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]

-

30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. (2024, June 25). Retrieved January 11, 2026, from [Link]

- US5659088A - Process for the preparation of 4-fluorothiophenol. Google Patents. (n.d.).

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzene, 1-bromo-3-fluoro-. NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

-

Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene. Material Science Research India. (n.d.). Retrieved January 11, 2026, from [Link]

-

Kinase Inhibitor Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C6H4BrFS | CID 26597093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalkinomics.com [chemicalkinomics.com]

- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-3-fluorobenzenethiol

Introduction

4-bromo-3-fluorobenzenethiol is a halogenated aromatic thiol of significant interest in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing a thiol group for nucleophilic reactions and cross-coupling, alongside bromine and fluorine atoms that modulate electronic properties and offer further synthetic handles, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to 4-bromo-3-fluorobenzenethiol, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.[1]

Strategic Approaches to Synthesis

The synthesis of 4-bromo-3-fluorobenzenethiol can be approached through two principal and reliable pathways, each starting from a readily available precursor. The choice of route may depend on factors such as the availability of starting materials, desired scale, and safety considerations.

-

Route A: A classic approach involving the diazotization of 4-bromo-3-fluoroaniline, followed by the introduction of a sulfur-containing moiety, which is then hydrolyzed to the target thiol.

-

Route B: A robust method centered on the reduction of 4-bromo-3-fluorobenzenesulfonyl chloride to the corresponding benzenethiol.

This guide will delve into the mechanistic details and provide field-proven protocols for both synthetic strategies.

Route A: Synthesis from 4-bromo-3-fluoroaniline via the Leuckart Thiophenol Reaction

The conversion of an aniline to a thiophenol is a cornerstone of aromatic sulfur chemistry. The Leuckart thiophenol reaction provides a well-established, albeit multi-step, method for this transformation.[2][3][4] The overall process involves the conversion of the amine to a diazonium salt, which is then reacted with a xanthate salt. The resulting aryl xanthate is subsequently hydrolyzed to yield the desired thiophenol.

Reaction Pathway and Mechanism

The synthesis begins with the diazotization of 4-bromo-3-fluoroaniline. In this step, the aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C), to form the corresponding diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.

The diazonium salt is then subjected to a nucleophilic substitution reaction with potassium ethyl xanthate. The xanthate anion displaces the dinitrogen leaving group to form an aryl xanthate intermediate. This step is often facilitated by a copper(I) catalyst.[4]

Finally, the aryl xanthate is hydrolyzed under basic conditions, typically with sodium or potassium hydroxide, to cleave the xanthate group and liberate the thiophenol as its corresponding thiolate salt. Acidification of the reaction mixture then yields the final product, 4-bromo-3-fluorobenzenethiol.

Caption: Leuckart Thiophenol Reaction Pathway.

Experimental Protocol: Synthesis of 4-bromo-3-fluorobenzenethiol from 4-bromo-3-fluoroaniline

This protocol is adapted from established procedures for the Leuckart thiophenol reaction.[2][3]

Step 1: Diazotization of 4-bromo-3-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3-fluoroaniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 0.3 mol) and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of the Aryl Xanthate

-

In a separate beaker, dissolve potassium ethyl xanthate (e.g., 0.12 mol) in water.

-

Add the cold diazonium salt solution slowly to the stirred potassium ethyl xanthate solution. A precipitate of the aryl xanthate should form.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Collect the crude aryl xanthate by filtration, wash with cold water, and air-dry.

Step 3: Hydrolysis to 4-bromo-3-fluorobenzenethiol

-

Place the crude aryl xanthate in a round-bottom flask with a solution of sodium hydroxide (e.g., 0.4 mol) in water.

-

Heat the mixture to reflux with stirring for 4-6 hours, or until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any solid impurities.

-

Transfer the filtrate to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until the solution is acidic to litmus paper. The thiophenol will precipitate as an oil or solid.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzenethiol.

-

Further purification can be achieved by vacuum distillation or column chromatography.

| Parameter | Typical Value |

| Reaction Scale | 0.1 mol |

| Diazotization Temp. | 0-5 °C |

| Hydrolysis Time | 4-6 hours |

| Expected Yield | 60-75% |

Route B: Synthesis via Reduction of 4-bromo-3-fluorobenzenesulfonyl chloride

An alternative and often more direct route to 4-bromo-3-fluorobenzenethiol is the reduction of the corresponding sulfonyl chloride. This method is advantageous as it avoids the potentially hazardous diazonium salt intermediates. Several reducing agents can be employed for this transformation, with zinc dust in an acidic medium being a classic and highly effective choice.[5] More modern methods utilizing triphenylphosphine also offer a high-yielding and chemoselective alternative.[6][7][8][9]

Reaction Pathway and Mechanism

The reduction of an arylsulfonyl chloride to a thiophenol is a multi-electron process. When using a metal-acid reducing system like zinc and sulfuric acid, the reaction is thought to proceed through the formation of a sulfinic acid intermediate, which is then further reduced to the thiol. The overall reaction involves the transfer of six electrons to the sulfur atom.

Caption: Reduction of Arylsulfonyl Chloride.

Experimental Protocol: Reduction of 4-bromo-3-fluorobenzenesulfonyl chloride with Zinc and Sulfuric Acid

This protocol is based on the robust and reliable procedure for the synthesis of thiophenol from benzenesulfonyl chloride, as detailed in Organic Syntheses.[5]

-

In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, place a significant amount of cracked ice and slowly add concentrated sulfuric acid with stirring.

-

Cool the mixture to below 0 °C in an ice-salt bath.

-

Gradually add 4-bromo-3-fluorobenzenesulfonyl chloride (e.g., 0.1 mol) to the cold, stirred acid solution.

-

Add zinc dust (e.g., 0.4 mol) in portions, ensuring the temperature remains below 0 °C.

-

Continue stirring at or below 0 °C for 1-2 hours after the zinc addition is complete.

-

Remove the cooling bath and allow the reaction to warm. A vigorous reaction with hydrogen evolution may occur; be prepared to cool the flask if necessary.

-

Once the initial exotherm has subsided, heat the mixture to reflux with continued stirring until the solution becomes clear (typically 4-7 hours).

-

Isolate the product by steam distillation. Collect the distillate, which will contain the thiophenol and water.

-

Separate the organic layer, dry it over anhydrous calcium chloride or magnesium sulfate, and distill under reduced pressure to obtain the purified 4-bromo-3-fluorobenzenethiol.

| Parameter | Typical Value |

| Reaction Scale | 0.1 mol |

| Reduction Temp. | < 0 °C |

| Reflux Time | 4-7 hours |

| Expected Yield | 85-95% |

Conclusion

The synthesis of 4-bromo-3-fluorobenzenethiol can be reliably achieved through two primary synthetic routes. The Leuckart thiophenol reaction, starting from 4-bromo-3-fluoroaniline, offers a classic approach, while the reduction of 4-bromo-3-fluorobenzenesulfonyl chloride provides a more direct and often higher-yielding alternative. The choice of method will be guided by the specific needs and constraints of the research or development program. Both pathways, when executed with care and adherence to established protocols, provide access to this valuable and versatile synthetic intermediate.

References

-

Adams, R., & Marvel, C. S. (n.d.). THIOPHENOL. Organic Syntheses, 2, 84. [Link]

-

Leuckart Thiophenol Reaction. (n.d.). Chemeurope.com. Retrieved January 11, 2026, from [Link]

-

Leuckart Thiophenol Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Newman, M. S., & Karnes, H. A. (n.d.). 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. [Link]

-

Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211–3213. [Link]

-

Reduction of Sulfonyl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

- Process for the preparation of thiophenols. (2002). Google Patents.

-

Malarz, K., Mularski, J., Pacholczyk, M., & Musiol, R. (2018). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Leuckart thiophenol reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Sukornick, B. (n.d.). α,α,α-TRICHLOROACETANILIDE. Organic Syntheses, 40, 103. [Link]

-

A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Xu, H.-J., Liang, Y.-F., Cai, Z.-Y., Qi, H.-X., Yang, C.-Y., & Feng, Y.-S. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. The Journal of Organic Chemistry, 76(7), 2296–2300. [Link]

- Leuckart Thiophenol Reaction. (n.d.). Merck Index.

-

4-BROMO-3-FLUOROBENZENETHIOL. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

Sources

- 1. 4-BROMO-3-FLUOROBENZENETHIOL [myskinrecipes.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 4. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]

- 7. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromo-3-fluorothiophenol: A Technical Guide

Introduction to 4-Bromo-3-fluorothiophenol

This compound, with the molecular formula C₆H₄BrFS, is a substituted aromatic thiol of interest in medicinal chemistry and materials science.[1][2] Its structural complexity, arising from the presence of three different substituents on the benzene ring—a bromine atom, a fluorine atom, and a thiol group—necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount in confirming the identity, purity, and structure of such molecules. This guide will provide a detailed theoretical framework for interpreting the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the thiol group. The predicted chemical shifts and coupling constants are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.20 - 7.35 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 2.0 |

| H-5 | 7.05 - 7.15 | t | ³JHH ≈ 8.5 |

| H-6 | 7.40 - 7.55 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 |

| SH | 3.50 - 4.50 | s | - |

-

Rationale for Predictions: The predictions are based on the analysis of similar compounds such as 4-bromothiophenol and 4-fluorothiophenol.[4][5] The proton ortho to the bromine (H-5) is expected to be the most shielded. The proton between the fluorine and thiol groups (H-2) will show a doublet of doublets due to coupling with H-6 and a weaker four-bond coupling to the fluorine atom. The proton ortho to the bromine and meta to the fluorine (H-6) will also be a doublet of doublets. The thiol proton (SH) is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six signals for the six aromatic carbons. The carbon atoms directly attached to the electronegative halogens will be significantly influenced.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 (C-SH) | 128 - 132 | d, ³JCF ≈ 3-5 |

| C-2 | 115 - 118 | d, ²JCF ≈ 18-22 |

| C-3 (C-F) | 158 - 162 | d, ¹JCF ≈ 240-250 |

| C-4 (C-Br) | 110 - 114 | d, ²JCF ≈ 20-25 |

| C-5 | 125 - 128 | d, ³JCF ≈ 3-5 |

| C-6 | 133 - 136 | s |

-

Causality in Chemical Shifts: The carbon attached to fluorine (C-3) will exhibit a large one-bond C-F coupling constant, a characteristic feature of fluorinated aromatics. The carbon attached to bromine (C-4) is expected to be shielded compared to an unsubstituted carbon. The other carbons will show smaller two- and three-bond couplings to fluorine. These predictions are informed by data from related brominated and fluorinated aromatic compounds.[6][7]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom.

-

Predicted Chemical Shift: A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the solvent and the electronic nature of the other substituents on the ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 128-512 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic ring, the C-S, S-H, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2600 - 2550 | S-H stretch | Weak |

| 1580 - 1450 | Aromatic C=C stretch | Strong, multiple bands |

| 1280 - 1200 | C-F stretch | Strong |

| 1100 - 1000 | C-Br stretch | Medium |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

-

Interpretation of Key Bands: The weak S-H stretching band around 2550 cm⁻¹ is a key diagnostic peak for the thiol group. The strong absorption due to the C-F stretch is also a prominent feature. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide clues about the substitution pattern of the aromatic ring. These predictions are based on well-established IR correlation tables and data from similar molecules.[8][9][10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity at m/z values corresponding to [C₆H₄⁷⁹BrFS]⁺ and [C₆H₄⁸¹BrFS]⁺. The calculated monoisotopic mass is approximately 205.93 g/mol .[2]

-

Key Fragmentation Pathways:

-

Loss of the thiol group (-SH) to give a [M-SH]⁺ fragment.

-

Loss of a bromine atom (-Br) to give a [M-Br]⁺ fragment.

-

Loss of a fluorine atom (-F) is less common but possible.

-

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| 206 | 208 | [M]⁺ |

| 173 | 175 | [M-SH]⁺ |

| 127 | - | [M-Br]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation information or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Molecular Structure and Spectroscopic Logic

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic characterization.

Caption: Molecular structure of this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The included experimental protocols offer a self-validating system for researchers to acquire and interpret their own data, ensuring scientific integrity. This guide serves as an authoritative resource for scientists engaged in the synthesis, purification, and application of this and related halogenated aromatic compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26597093, this compound. Retrieved from [Link].

-

Spectroscopy@IKU. (n.d.). Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. Retrieved from [Link]

-

PubMed. (2023). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excited State Theoretical Calculations. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol. Retrieved from [Link].

-

Rasayan J. Chem. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR]. Retrieved from [Link]

-

Sci-Hub. (1975). 13 C NMR spectra of thiophenes. III—Bromothiophenes. Retrieved from [Link]

-

National Center for Biotechnology Information (2020). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link].

-

ResearchGate. (2012). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (2022). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. Retrieved from [Link].

-

National Center for Biotechnology Information (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link].

-

ResearchGate. (2019). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromothiophenol - Optional[1H NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR]. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]

-

NIST. (n.d.). p-Bromofluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H4BrFS | CID 26597093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Bromothiophenol(106-53-6) 1H NMR [m.chemicalbook.com]

- 5. 4-Fluorothiophenol(371-42-6) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromothiophenol(106-53-6) 13C NMR spectrum [chemicalbook.com]

- 7. sci-hub.ru [sci-hub.ru]

- 8. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 9. 4-Bromothiophenol(106-53-6) IR Spectrum [chemicalbook.com]

- 10. 4-Fluorothiophenol(371-42-6) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluorothiophenol: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorothiophenol is a crucial building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties that it imparts to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen methodologies. We will explore two principal pathways: the diazotization of 4-bromo-3-fluoroaniline and the reduction of 4-bromo-3-fluorobenzenesulfonyl chloride. This document serves as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the strategic planning of synthesizing this compound.

Introduction: The Significance of this compound

The strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. This compound, possessing these key features in a thiophenol framework, is an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The thiol group itself is highly reactive and allows for a variety of chemical transformations, making this molecule a desirable starting point for the construction of complex molecular architectures.

This guide will provide a comprehensive overview of the most reliable and efficient methods for the laboratory-scale synthesis of this compound, with a focus on the commercially available starting materials that provide a direct and practical entry point to this important compound.

Comparative Analysis of Synthetic Strategies

Two primary and well-established synthetic routes to this compound are presented, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, scalability, and the specific requirements of the research project.

| Synthetic Route | Starting Material | Key Advantages | Potential Challenges |

| Route 1: Diazotization of Aniline | 4-Bromo-3-fluoroaniline | Readily available starting material; well-established and reliable reaction. | Diazonium salts can be unstable; requires careful temperature control. |

| Route 2: Reduction of Sulfonyl Chloride | 4-Bromo-3-fluorobenzenesulfonyl chloride | High-yielding; avoids the handling of potentially unstable diazonium salts. | Starting material may be more expensive; requires a suitable reducing agent. |

Recommended Synthetic Route 1: Diazotization of 4-Bromo-3-fluoroaniline

This classical approach to thiophenol synthesis involves the conversion of a primary aromatic amine to a diazonium salt, which is then reacted with a sulfur-containing nucleophile.[2][3][4] This method is widely used due to the ready availability of a vast array of substituted anilines.

Starting Material: 4-Bromo-3-fluoroaniline

4-Bromo-3-fluoroaniline is a commercially available substituted aniline that serves as an excellent starting point for this synthesis.[5][6] Its availability makes this route particularly attractive for many researchers.

Mechanistic Rationale

The synthesis proceeds through a two-step sequence. First, the primary amine of 4-bromo-3-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.[4] This intermediate is highly reactive and is typically used immediately without isolation. The diazonium salt is then subjected to a reaction with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiophenol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via diazotization.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-3-fluoroaniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Thiol Formation and Workup

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily precipitate should form.

-

Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq) in water.

-

Heat the mixture at reflux for 2-3 hours to hydrolyze the xanthate intermediate.

-

Cool the reaction mixture and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid until it is acidic to litmus paper. The thiophenol will precipitate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Recommended Synthetic Route 2: Reduction of 4-Bromo-3-fluorobenzenesulfonyl Chloride

An alternative and often high-yielding method for the preparation of thiophenols is the reduction of the corresponding sulfonyl chloride.[7] This route is advantageous as it bypasses the need for handling potentially unstable diazonium intermediates.

Starting Material: 4-Bromo-3-fluorobenzenesulfonyl Chloride

4-Bromo-3-fluorobenzenesulfonyl chloride is a commercially available reagent, making this synthetic pathway a viable option.[8][9][10][11][12]

Mechanistic Rationale

The conversion of a sulfonyl chloride to a thiophenol is a reduction process. Various reducing agents can be employed for this transformation. A common and effective method involves the use of a reducing agent such as zinc dust in an acidic medium or a phosphine-based reagent. The sulfonyl chloride is reduced first to a sulfinic acid, then to a disulfide, and finally to the thiophenol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via reduction of the sulfonyl chloride.

Detailed Experimental Protocol

Method A: Reduction with Zinc and Sulfuric Acid

-

In a round-bottom flask, suspend 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add zinc dust (4.0-6.0 eq) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (or hydrochloric acid) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and filter off the excess zinc.

-

Dilute the filtrate with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Method B: Reduction with Triphenylphosphine

-

In a round-bottom flask, dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as toluene.

-

Add triphenylphosphine (2.0-3.0 eq) to the solution.

-

Reflux the mixture for several hours until the starting material is consumed (monitor by TLC or GC-MS). This step typically forms the corresponding disulfide.

-

To reduce the disulfide to the thiophenol, the reaction mixture can be treated with a reducing agent like sodium borohydride or subjected to acidic workup with a reducing agent present.[13]

-

After the reduction is complete, the workup involves removing the triphenylphosphine oxide byproduct, which is often done by column chromatography or by taking advantage of its different solubility properties.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The choice between the diazotization of 4-bromo-3-fluoroaniline and the reduction of 4-bromo-3-fluorobenzenesulfonyl chloride will depend on laboratory-specific factors including starting material availability, cost, and the desired scale of the reaction. Both routes, when executed with care, provide efficient access to this valuable synthetic intermediate, thereby enabling further research and development in the fields of medicinal chemistry and materials science.

References

- Process for the preparation of thiophenols. (2002). Google Patents.

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Retrieved from [Link]

- Xu, H.-J., Liang, Y.-F., Cai, Z.-Y., Qi, H.-X., Yang, C.-Y., & Feng, Y.-S. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. The Journal of Organic Chemistry, 76(7), 2296–2300.

- Nguyen, P., et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.

-

What's the mechanism for turning Aniline into Thiophenol? (2015). Reddit. Retrieved from [Link]

-

4-Bromothiophenol. Wikipedia. Retrieved from [Link]

- Process for the preparation of 4-fluorothiophenol. (1994). Google Patents.

-

4-Bromo-3-fluorobenzenesulfonyl chloride. Oakwood Chemical. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

- Process for the preparation of 4-fluorothiophenol. (1997). Google Patents.

-

Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. (2008). ResearchGate. Retrieved from [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997). Google Patents.

-

3-bromothiophene. Organic Syntheses Procedure. Retrieved from [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1959). SciSpace. Retrieved from [Link]

-

4-Bromo-3-fluoroaniline. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-fluoroaniline 97 656-65-5 [sigmaaldrich.com]

- 7. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 8. 4-溴-3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Bromo-3-fluorobenzenesulfonyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 4-Bromo-3-fluorobenzenesulfonyl chloride 97% | CAS: 351003-51-5 | AChemBlock [achemblock.com]

- 11. 4-Bromo-3-fluorobenzenesulfonyl chloride [oakwoodchemical.com]

- 12. calpaclab.com [calpaclab.com]

- 13. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Thiol Group in 4-Bromo-3-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the thiol group in 4-bromo-3-fluorothiophenol. This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic environment created by the halogen substituents on the aromatic ring. This document will delve into the electronic effects of the bromine and fluorine atoms, the acidity of the thiol proton, and the propensity of the sulfur atom to participate in various organic transformations. Key reaction classes, including S-alkylation, oxidation to disulfides, and palladium-catalyzed cross-coupling reactions, will be discussed in detail. Experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers with the foundational knowledge required for the effective utilization of this versatile chemical building block.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₆H₄BrFS, is a substituted aromatic thiol that presents a unique platform for chemical synthesis.[1][2] The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 3-position profoundly influences the reactivity of the thiol functional group. Understanding these influences is paramount for its application in the synthesis of novel pharmaceutical agents and advanced materials.

The thiol group (-SH) itself is a versatile functional group, known for its nucleophilicity and its ability to undergo oxidation.[3][4] When attached to an aromatic ring, its properties are modulated by the electronic nature of the ring's substituents. This guide will systematically explore how the interplay of inductive and resonance effects of the halogen atoms in this compound dictates the reactivity of its thiol group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 942473-86-1 | [1] |

| Molecular Formula | C₆H₄BrFS | [1][2] |

| Molecular Weight | 207.06 g/mol | [1][2] |

| Appearance | Liquid | [5] |

| IUPAC Name | 4-bromo-3-fluorobenzenethiol | [2] |

Electronic Effects of Bromine and Fluorine Substituents

The reactivity of the thiol group in this compound is a direct consequence of the electronic effects exerted by the bromine and fluorine atoms on the benzene ring. Both halogens are electronegative and exhibit a negative inductive effect (-I), withdrawing electron density from the ring.[6] However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through a positive resonance effect (+M or +R).[6]

-

Inductive Effect (-I): Fluorine is the most electronegative element, and its inductive effect is stronger than that of bromine.[6] This electron withdrawal acidifies the thiol proton, making it more susceptible to deprotonation.

-

Resonance Effect (+M): Both halogens can donate a lone pair to the aromatic ring, which can partially counteract the inductive withdrawal. The overlap between the 2p orbital of fluorine and the 2p orbital of carbon is more effective than the overlap between the larger 4p orbital of bromine and the carbon 2p orbital.[6][7]

The net effect of these competing influences is a nuanced modulation of the electron density on the sulfur atom and the acidity of the S-H bond. The strong electron-withdrawing nature of the fluorine atom, in particular, enhances the electrophilicity of the aromatic ring, which can also influence certain reaction pathways.[8]

Acidity of the Thiol Group and Thiolate Formation

The acidity of the thiol proton is a critical parameter that governs its reactivity, particularly in base-mediated reactions. Thiophenols are generally more acidic than their corresponding phenols. The acidity of substituted thiophenols is further influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity by stabilizing the resulting thiophenolate anion.[9][10]

Given the strong inductive effects of both bromine and fluorine, this compound is expected to be more acidic than unsubstituted thiophenol (pKa ≈ 6.6).[11] This enhanced acidity facilitates the formation of the corresponding thiolate anion (4-bromo-3-fluorothiophenolate) even with relatively weak bases. The thiolate is a significantly more potent nucleophile than the neutral thiol, a key factor in many of its characteristic reactions.[12][13]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H4BrFS | CID 26597093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Regioselectivity in the Electrophilic Aromatic Substitution of 4-Bromo-3-fluorothiophenol

Abstract

This technical guide provides an in-depth analysis of the factors governing electrophilic aromatic substitution (EAS) on 4-bromo-3-fluorothiophenol, a polysubstituted aromatic thiol of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond simple prediction and offer a nuanced, field-proven perspective on how the interplay of electronic and steric effects dictates regiochemical outcomes. We will dissect the competing directing influences of the thiol, bromo, and fluoro substituents to establish a predictive framework for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding to guide synthesis and functionalization strategies.

Core Concepts: A Triad of Substituent Effects

The regiochemical outcome of an EAS reaction on a substituted benzene is a direct consequence of the electronic properties of the substituents already present.[1] These groups modulate the nucleophilicity of the aromatic ring and stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) formed during the rate-determining step. In this compound, we must consider the combined influence of three distinct groups.

-